molecular formula C8H12O2 B6284173 4,4-dimethylhex-5-ynoic acid CAS No. 149209-51-8

4,4-dimethylhex-5-ynoic acid

Cat. No.: B6284173
CAS No.: 149209-51-8
M. Wt: 140.2
InChI Key:
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Description

4,4-Dimethylhex-5-ynoic acid is a chemical compound with the molecular formula C8H12O2. It is characterized by the presence of a triple bond between the fifth and sixth carbon atoms and two methyl groups attached to the fourth carbon atom. This compound has various applications in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethylhex-5-ynoic acid can be achieved through multiple steps starting from cyclohexanone. The process involves bromination and dehydrobromination of the intermediate hex-5-enoic acid. The first step is the decyclization of cyclohexanone to give hex-5-enoic acid, followed by bromination to form 5,6-dibromohexanoic acid. The final step involves double dehydrobromination to generate the terminal alkynoic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves multi-step synthesis from readily available starting materials. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylhex-5-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alkenes, and substituted carboxylic acids.

Scientific Research Applications

4,4-Dimethylhex-5-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-dimethylhex-5-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4-dimethylhex-5-ynoic acid include other alkynoic acids and their derivatives, such as hex-5-ynoic acid and 4-methylhex-5-ynoic acid .

Uniqueness

This compound is unique due to the presence of two methyl groups at the fourth carbon atom, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

149209-51-8

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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